Methyl (7-anilino-7-oxoheptyl)carbamate
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Overview
Description
Methyl (7-anilino-7-oxoheptyl)carbamate, also known as N-Phenyl-7-(methoxycarbonylamino)heptanamide, is a compound that belongs to the class of carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is characterized by its unique structure, which includes an anilino group and a heptyl chain, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Another method includes the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to form carbamates .
Industrial Production Methods
Industrial production of carbamates, including Methyl (7-anilino-7-oxoheptyl)carbamate, often involves large-scale reactions using economical carbamoyl donors such as methyl carbamate. Tin-catalyzed transcarbamoylation is a common industrial method, which exhibits broad functional group tolerance and streamlined workup procedures .
Chemical Reactions Analysis
Types of Reactions
Methyl (7-anilino-7-oxoheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the anilino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (7-anilino-7-oxoheptyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (7-anilino-7-oxoheptyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . The compound’s structure allows it to participate in hydrogen bonding and other interactions with target enzymes, enhancing its inhibitory effects .
Comparison with Similar Compounds
Methyl (7-anilino-7-oxoheptyl)carbamate can be compared with other carbamate esters, such as:
Carbaryl: Another carbamate insecticide with similar enzyme inhibitory properties.
Methyl carbamate: A simpler carbamate used as a carbamoyl donor in various reactions.
Phenyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for various scientific and industrial purposes.
Properties
CAS No. |
651767-88-3 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
methyl N-(7-anilino-7-oxoheptyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)16-12-8-3-2-7-11-14(18)17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
IKZKSSYPIOADQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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